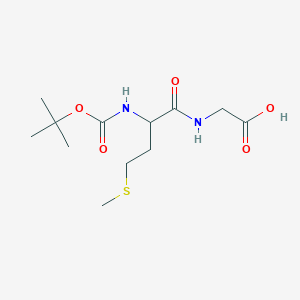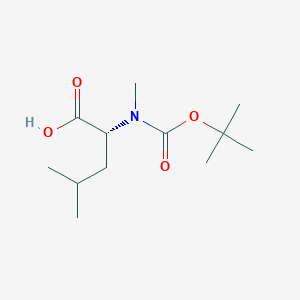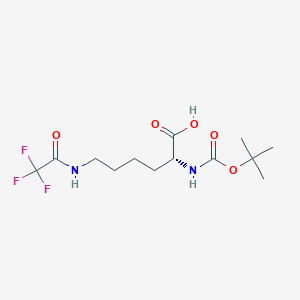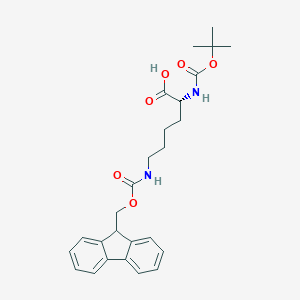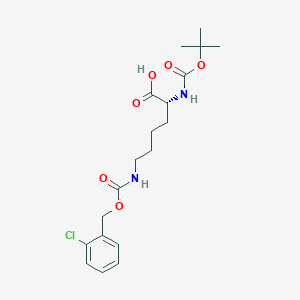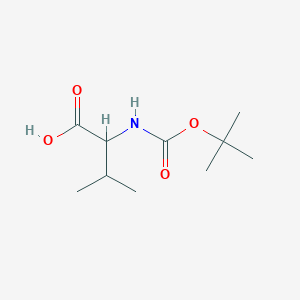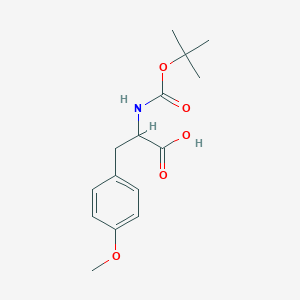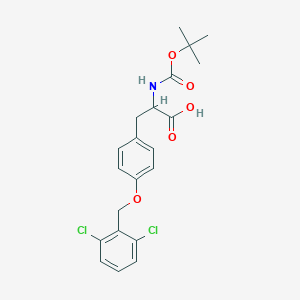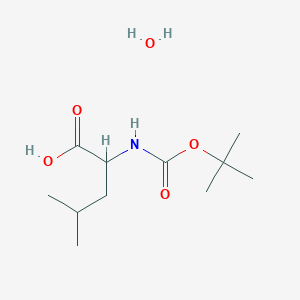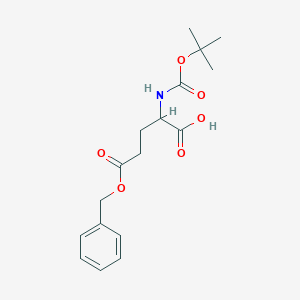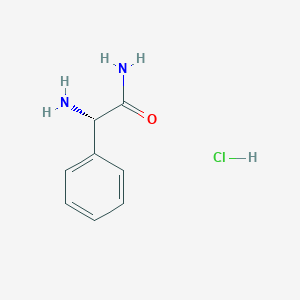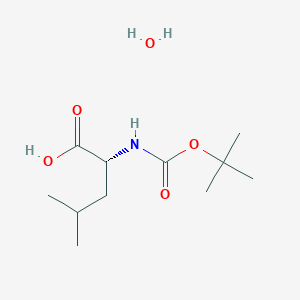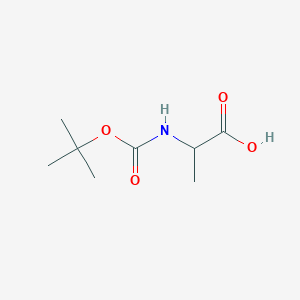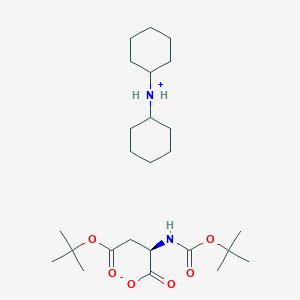
Boc-D-Asp(OtBu)-OH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .
Synthesis Analysis
This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis
Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .Applications De Recherche Scientifique
“Boc-D-Asp(OtBu)-OH DCHA” is a derivative of protected amino acids. It’s mainly used for peptide synthesis in biomedical research and drug synthesis . The protection of functional groups such as carboxylic acids and amino groups is crucial during the synthesis to prevent other reactions .
The specific scientific field for this compound is biochemistry , specifically in the area of peptide synthesis .
The application of “Boc-D-Asp(OtBu)-OH DCHA” involves its use as a building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
-
Peptide Synthesis
- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .
- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .
- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .
-
Drug Synthesis
- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .
- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .
- The outcomes would be the successful synthesis of a drug molecule with the correct structure .
Safety And Hazards
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679346 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp(OtBu)-OH DCHA | |
CAS RN |
200334-95-8 |
Source


|
| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

